molecular formula C16H22O5 B042750 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid CAS No. 88144-76-7

2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid

Cat. No. B042750
CAS RN: 88144-76-7
M. Wt: 294.34 g/mol
InChI Key: VIBGBTLSHLRRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid, also known as HABA, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a pH indicator, a protein-labeling reagent, and a chromogenic substrate for enzymes. HABA has also been used in various biochemical assays to determine the concentration of proteins and enzymes.

Mechanism Of Action

The mechanism of action of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid is based on its ability to form a complex with proteins and enzymes. The complex formation occurs due to the interaction between the carboxyl group of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid and the amino acid residues of the protein or enzyme. This interaction results in the formation of a stable complex, which can be quantified by measuring the absorbance of the complex at a specific wavelength.

Biochemical And Physiological Effects

2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is a water-soluble compound that is readily excreted by the kidneys and does not accumulate in the body.

Advantages And Limitations For Lab Experiments

The advantages of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its ability to form a stable complex with proteins and enzymes, its water solubility, and its ease of use. The limitations of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its sensitivity to pH changes, its potential interference with other chemical compounds, and its limited application in certain experimental conditions.

Future Directions

There are several future directions for the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in scientific research. One potential direction is the development of new assays for the quantification of proteins and enzymes. Another potential direction is the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the development of new drugs and therapies. Additionally, the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the study of protein-protein interactions and enzyme kinetics is an area of active research.

Synthesis Methods

2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid can be synthesized by the reaction of 2,4-dihydroxybenzoic acid with 2-bromoethylhexanoate in the presence of a base. The reaction yields 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid as a white crystalline powder, which can be purified by recrystallization.

Scientific Research Applications

2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been extensively used in scientific research due to its ability to form a complex with proteins and enzymes. This complex formation is based on the ability of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid to bind to the amino acid residues of proteins and enzymes. The complex formation can be quantified by measuring the absorbance of the complex at a specific wavelength.

properties

CAS RN

88144-76-7

Product Name

2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid

Molecular Formula

C16H22O5

Molecular Weight

294.34 g/mol

IUPAC Name

2-[2-(1-hydroxyethyl)hexoxycarbonyl]benzoic acid

InChI

InChI=1S/C16H22O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,11-12,17H,3-4,7,10H2,1-2H3,(H,18,19)

InChI Key

VIBGBTLSHLRRQL-UHFFFAOYSA-N

SMILES

CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O

Canonical SMILES

CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O

synonyms

MHEHP;  1,2-Benzenedicarboxylic Acid Mono[2-(1-hydroxyethyl)hexyl] Ester; 

Origin of Product

United States

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